Antimicrobial agent-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C78H65Cl2F13N10O24 |

|---|---|

Molecular Weight |

1844.3 g/mol |

IUPAC Name |

(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-22-[4-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxymethyl)triazol-1-yl]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C78H65Cl2F13N10O24/c1-28(105)94-58-63(113)62(112)52(26-104)126-72(58)127-64-32-6-10-48(42(80)18-32)125-51-21-34-20-50(61(51)111)124-47-9-3-29(13-41(47)79)14-43-65(114)96-55(67(116)98-56(34)68(117)97-54-30-4-7-44(108)39(17-30)53-40(23-37(107)24-46(53)110)57(71(120)121)99-69(118)59(64)100-66(54)115)33-15-36(106)22-38(16-33)123-49-19-31(5-8-45(49)109)60(70(119)95-43)103-25-35(101-102-103)27-122-12-2-11-73(81,82)74(83,84)75(85,86)76(87,88)77(89,90)78(91,92)93/h3-10,13,15-25,43,52,54-60,62-64,72,104,106-113H,2,11-12,14,26-27H2,1H3,(H,94,105)(H,95,119)(H,96,114)(H,97,117)(H,98,116)(H,99,118)(H,100,115)(H,120,121)/t43-,52+,54+,55-,56+,57+,58+,59-,60+,62+,63+,64+,72-/m0/s1 |

InChI Key |

CMGYGWGGIWVAJG-IOEGSSJRSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N1C=C(N=N1)COCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Absence of "Antimicrobial Agent-10" in Scientific Literature

As of November 2025, a thorough review of scientific databases and publicly available information reveals no specific antimicrobial agent designated as "Antimicrobial agent-10." This name does not correspond to a known, registered, or widely researched compound in the fields of microbiology, pharmacology, or drug development.

It is possible that "this compound" refers to an internal codename for a compound under investigation within a private research entity, a hypothetical molecule for academic purposes, or a misnomer for an existing therapeutic.

To fulfill the user's request for a detailed technical guide, this document will proceed by using Penicillin G (Benzylpenicillin) as a representative example of a well-characterized antimicrobial agent. The structure and content provided below will serve as a template that can be adapted should information on a specific "this compound" become available.

An In-Depth Technical Guide to Penicillin G: A Model for Antimicrobial Agent Discovery and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

The discovery of penicillin by Alexander Fleming in 1928 marked a transformative moment in medicine. Fleming observed the antibacterial effects of a mold, Penicillium notatum, on a culture of Staphylococcus aureus. This serendipitous discovery laid the groundwork for the development of the first modern antibiotic. Subsequent work by Howard Florey, Ernst Chain, and their team at the University of Oxford led to the purification and large-scale production of Penicillin G, which proved to be highly effective in treating bacterial infections.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs). This enzyme is crucial for the cross-linking of peptidoglycan, a key structural component of the bacterial cell wall. The inhibition of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Caption: Mechanism of action of Penicillin G.

Quantitative Data: Antimicrobial Efficacy

The efficacy of Penicillin G is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain Example | MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.015 - 0.12 |

| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - 2.0 |

| Neisseria gonorrhoeae | ATCC 49226 | 0.06 - 4.0 |

| Clostridium perfringens | ATCC 13124 | 0.015 - 0.5 |

Note: MIC values can vary depending on the specific strain and testing methodology (e.g., broth microdilution, agar dilution).

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of Penicillin G.

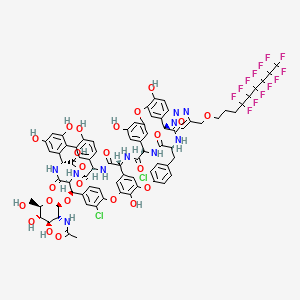

"Antimicrobial agent-10" chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Teixobactin is a novel depsipeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Discovered in a screen of previously unculturable soil bacteria, Eleftheria terrae, teixobactin represents a new class of antibiotics.[1] Its unique mechanism of action, which involves binding to highly conserved lipid precursors of cell wall components, has generated significant interest in its potential to combat antimicrobial resistance.[1][3] Notably, the development of resistance to teixobactin has not been observed in laboratory settings.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to teixobactin.

Chemical Structure and Physicochemical Properties

Teixobactin is a cyclic depsipeptide composed of 11 amino acids, including several non-proteinogenic residues such as L-allo-enduracididine and four D-amino acids.[1] The C-terminus forms a lactone ring with the side chain of D-Threonine at position 8.[1]

Table 1: Physicochemical and Pharmacological Properties of Teixobactin

| Property | Value | Reference |

| Chemical Formula | C₅₈H₉₅N₁₅O₁₅ | [1] |

| Molecular Weight | 1242.46 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Poor aqueous solubility, improved in the presence of surfactants like polysorbate 80. Prodrug strategies have been explored to enhance solubility. | [4] |

| In Vivo Efficacy | Effective in murine models of MRSA septicemia and thigh infection, and Streptococcus pneumoniae lung infection. | [2] |

| Pharmacokinetics (Mouse) | Stable in serum and has a viable circulating half-life. Specific parameters like clearance and volume of distribution are not yet extensively published in publicly available literature. Prodrugs have shown half-lives ranging from 13 to 115 minutes in phosphate buffer. | [4] |

Antimicrobial Spectrum and Potency

Teixobactin exhibits potent bactericidal activity against a wide range of Gram-positive bacteria. It is not effective against Gram-negative bacteria, likely due to the presence of their outer membrane which may prevent the drug from reaching its target.[1][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Teixobactin Against Selected Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.25 | [5] |

| Staphylococcus aureus | MRSA (USA300) | 0.25 | [5] |

| Enterococcus faecalis | VRE (ATCC 700221) | 0.25 | [5] |

| Streptococcus pneumoniae | ATCC 49619 | 0.03 | [5] |

| Bacillus subtilis | ATCC 6051 | 0.125 | [5] |

| Clostridium difficile | ATCC 9689 | 0.005 | [5] |

| Mycobacterium tuberculosis | H37Rv | 0.5 | [5] |

Mechanism of Action

Teixobactin inhibits bacterial cell wall synthesis by binding to two key precursors: Lipid II (a precursor to peptidoglycan) and Lipid III (a precursor to teichoic acid).[3][6] This dual-targeting mechanism is a key factor in its potent activity and the lack of observed resistance. The binding of teixobactin to these lipid-linked precursors prevents their incorporation into the growing cell wall, leading to cell lysis.[1]

Figure 1. Teixobactin's mechanism of action targeting cell wall synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis of Teixobactin

The total synthesis of teixobactin can be achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5][7][8] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-protected amino acids (including D-amino acids and protected L-allo-enduracididine)

-

2-chlorotrityl chloride resin

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Bases (e.g., DIPEA, Piperidine)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIPS/H₂O)

-

HPLC for purification

General Protocol:

-

Resin Loading: The C-terminal amino acid (Ile) is attached to the 2-chlorotrityl chloride resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin to form a new peptide bond.

-

Iteration: Steps 2 and 3 are repeated for each amino acid in the sequence.

-

On-Resin Cyclization (for the depsipeptide bond): The side chain of D-Thr is esterified with the C-terminus of the subsequent Ile.

-

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail.

-

Solution-Phase Macrolactamization: The linear peptide is cyclized in solution to form the final macrocyclic structure.

-

Purification: The crude teixobactin is purified by reverse-phase HPLC.

Figure 2. General workflow for the solid-phase synthesis of teixobactin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of teixobactin is typically determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Teixobactin stock solution

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Protocol:

-

Serial Dilutions: A two-fold serial dilution of the teixobactin stock solution is prepared in CAMHB in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

Lipid II Binding Assay via Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the binding affinity of teixobactin to Lipid II.[9][10][11]

Materials:

-

Isothermal titration calorimeter

-

Teixobactin solution (in the syringe)

-

Lipid II solution (in the sample cell), which can be in solution or incorporated into liposomes.

-

Buffer (e.g., Tris-HCl with NaCl)

Protocol:

-

Sample Preparation: Prepare a solution of Lipid II (e.g., 10-50 µM) in the sample cell and a more concentrated solution of teixobactin (e.g., 100-500 µM) in the injection syringe, both in the same buffer.

-

Equilibration: Allow the instrument and solutions to equilibrate at the desired temperature (e.g., 25°C).

-

Titration: A series of small injections of the teixobactin solution are made into the Lipid II solution. The heat change associated with each injection is measured.

-

Data Analysis: The resulting thermogram is analyzed to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Biosynthesis

Teixobactin is synthesized non-ribosomally by two large multi-modular enzymes, Txo1 and Txo2, which are nonribosomal peptide synthetases (NRPSs).[1][12][13] Each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain.[12]

Figure 3. Simplified schematic of the nonribosomal peptide synthetase (NRPS) pathway for teixobactin biosynthesis.

Conclusion

Teixobactin is a highly promising antibiotic candidate with a novel mechanism of action that circumvents common resistance pathways. Its potent activity against multidrug-resistant Gram-positive pathogens makes it a subject of intense research and development. This guide has provided a detailed overview of its chemical and biological properties, as well as key experimental methodologies, to aid researchers in the continued exploration of this important antimicrobial agent. Further studies into its pharmacokinetics, toxicology, and the development of synthetic analogs with improved properties will be crucial for its potential translation into a clinical therapeutic.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Isobactins: O-acyl isopeptide prodrugs of teixobactin and teixobactin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 7. Total Synthesis of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectrum of Activity of Antimicrobial Agent-10

For Research and Drug Development Professionals

Introduction

Antimicrobial agent-10 is a novel, synthetic small molecule belonging to the oxazolidinone class of antibiotics. Its unique structural modifications are hypothesized to confer a broad spectrum of activity against a range of multidrug-resistant (MDR) pathogens. This document provides a comprehensive overview of the in vitro spectrum of activity of this compound, details the experimental protocols used for its evaluation, and illustrates its proposed mechanism of action.

Spectrum of Activity

The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standardized methods.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of this compound against various microorganisms.

Table 1: In Vitro Activity against Gram-Positive Bacteria

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | 2 |

| Enterococcus faecalis | ATCC 29212 | 0.25 | 0.5 |

| Enterococcus faecium (VRE) | ATCC 51559 | 2 | 8 |

| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.25 |

Table 2: In Vitro Activity against Gram-Negative Bacteria

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | ATCC 25922 | 8 | 32 |

| Klebsiella pneumoniae | ATCC 700603 | 16 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |

| Acinetobacter baumannii | ATCC 19606 | 32 | >128 |

Table 3: In Vitro Activity against Fungi

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Candida albicans | ATCC 90028 | >128 | >128 |

| Aspergillus fumigatus | ATCC 204305 | >128 | >128 |

Proposed Mechanism of Action

This compound is proposed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding event prevents the formation of the initiation complex, a critical step in the translation process. The diagram below illustrates the proposed signaling pathway and the point of intervention by this compound.

An In-depth Technical Guide to the Core Target Pathogens of Cefiderocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefiderocol is a novel siderophore cephalosporin antibiotic with a unique mechanism of action that allows it to effectively target a range of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of Cefiderocol's primary target pathogens, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action: The "Trojan Horse" Strategy

Cefiderocol's innovative approach to bacterial cell entry is central to its efficacy against resistant pathogens.[3] It functions as a siderophore, a molecule that binds to ferric iron, which is essential for bacterial survival.[4][5] This Cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria via their own iron uptake systems.[4][5][6] This active transport mechanism allows Cefiderocol to bypass common resistance mechanisms such as porin channel mutations and efflux pump overexpression.[5][6]

Once in the periplasmic space, Cefiderocol dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3.[4][7][8] This binding inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death.[4][6][9]

Primary Target Pathogens

Cefiderocol exhibits potent in vitro activity against a broad spectrum of aerobic Gram-negative bacilli, including strains that are resistant to carbapenems and other β-lactam antibiotics.[6][8][10] Its spectrum of activity, however, does not extend to Gram-positive or anaerobic bacteria.[1][8]

The primary target pathogens for Cefiderocol include:

-

Carbapenem-resistant Enterobacterales: This includes species such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp. that produce a variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, NDM, OXA-48).[8][10][11]

-

Multidrug-resistant Pseudomonas aeruginosa: Cefiderocol is effective against P. aeruginosa strains that have developed resistance through mechanisms like porin loss, efflux pump upregulation, and the production of metallo-β-lactamases (MBLs) like VIM and IMP.[8][12]

-

Carbapenem-resistant Acinetobacter baumannii: This pathogen is a significant cause of nosocomial infections and often exhibits resistance to multiple antibiotic classes. Cefiderocol has demonstrated activity against carbapenem-resistant A. baumannii (CRAB), including strains producing OXA-type carbapenemases.[8][12][13]

-

Stenotrophomonas maltophilia: This organism is intrinsically resistant to many antibiotics, including carbapenems. Cefiderocol has shown potent in vitro activity against S. maltophilia.[6][12][14]

Quantitative Data on Cefiderocol Activity

The in vitro efficacy of Cefiderocol is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC₅₀ and MIC₉₀ values (the MICs required to inhibit 50% and 90% of isolates, respectively) for Cefiderocol against key Gram-negative pathogens.

| Pathogen (Carbapenem-Resistant) | Number of Isolates | Cefiderocol MIC₅₀ (mg/L) | Cefiderocol MIC₉₀ (mg/L) | Reference |

| Klebsiella pneumoniae | 105 | 0.125 | 1 | [15] |

| Acinetobacter baumannii | 126 | Not Reported | 128 | [15] |

| Pseudomonas aeruginosa | 74 | 0.5 | 4 | [15] |

| Pathogen (General) | Number of Isolates | Cefiderocol MIC₅₀ (mg/L) | Cefiderocol MIC₉₀ (mg/L) | Reference |

| Enterobacterales | 305 | Not Reported | Not Reported | [16] |

| Pseudomonas aeruginosa | Not Reported | Not Reported | Not Reported | [16] |

| Acinetobacter baumannii | Not Reported | Not Reported | Not Reported | [16] |

| Stenotrophomonas maltophilia | 72 | Not Reported | Not Reported | [15] |

Experimental Protocols

Accurate determination of Cefiderocol's in vitro activity requires specific methodologies due to its iron-dependent mechanism of action.

Broth Microdilution (BMD) for MIC Determination

Broth microdilution is the reference method for determining the MIC of Cefiderocol.[1][17]

Key Methodological Steps:

-

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB): Standard Mueller-Hinton broth contains variable amounts of iron, which can interfere with Cefiderocol's activity. Therefore, the broth must be depleted of iron to a final concentration of ≤0.03 µg/mL.[17][18] This is a critical and complex step for accurate susceptibility testing.[17]

-

Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared from fresh bacterial colonies.[18]

-

Serial Dilution: Cefiderocol is serially diluted in ID-CAMHB in 96-well microtiter plates.[19]

-

Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated under standard conditions.

-

MIC Reading: The MIC is determined as the lowest concentration of Cefiderocol that inhibits visible bacterial growth.[19]

Disk Diffusion

Disk diffusion is a more accessible method for routine clinical laboratories.[19][20]

Key Methodological Steps:

-

Agar and Inoculum: A standardized bacterial inoculum is swabbed onto the surface of a Mueller-Hinton agar plate.[1]

-

Disk Application: A paper disk containing a standardized amount of Cefiderocol (e.g., 30 µg) is placed on the agar surface.[19]

-

Incubation: The plate is incubated under standard conditions.

-

Zone of Inhibition Measurement: The diameter of the zone around the disk where bacterial growth is inhibited is measured. This zone diameter is then correlated with MIC values to determine susceptibility or resistance.[19]

It is important to note that there can be challenges with the interpretation of disk diffusion results, and for some isolates, confirmatory testing with BMD may be recommended.[17][19]

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Its unique "Trojan horse" mechanism of action allows it to overcome many of the common resistance mechanisms that render other antibiotics ineffective.[3][8] A thorough understanding of its target pathogens, quantitative efficacy, and the specific requirements for its in vitro testing is crucial for its appropriate use in clinical practice and for guiding future research and development in antimicrobial agents.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial spectrum of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]

- 7. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Cefiderocol: A Novel Agent for the Management of Multidrug-Resistant Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Cefiderocol’s Therapeutic Potential and Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Treatment of critically ill patients with cefiderocol for infections caused by multidrug-resistant pathogens: review of the evidence (2023) | Pierluigi Viale | 22 Citations [scispace.com]

- 14. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. paho.org [paho.org]

- 19. Cefiderocol: EUCAST criteria for disc diffusion and broth microdilution for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

"Antimicrobial agent-10" in vitro efficacy studies

An In-Depth Technical Guide to the In Vitro Efficacy of Antimicrobial Agent-10

Abstract

This document provides a comprehensive overview of the in vitro efficacy of the novel investigational compound, this compound. The following sections detail its antimicrobial activity against a panel of clinically relevant pathogens, the methodologies used to determine its potency and bactericidal or bacteriostatic nature, and its cytotoxic profile against mammalian cell lines. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new antimicrobial candidates.

Antimicrobial Activity

The in vitro activity of this compound was evaluated against a diverse panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standardized microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 2 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | BAA-1717 | 2 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 1 |

| Enterococcus faecalis | Gram-positive | 29212 | 4 |

| Escherichia coli | Gram-negative | 25922 | 8 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 16 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |

| Acinetobacter baumannii | Gram-negative | 19606 | 32 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Type | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | 29213 | 4 | 2 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | BAA-1717 | 4 | 2 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 2 | 2 |

| Escherichia coli | Gram-negative | 25922 | 32 | 4 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method.

-

Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates overnight at 37°C. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted compound. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Molecular Target Identification of Antimicrobial Agent-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and characterization of novel therapeutic agents with new mechanisms of action. This technical guide provides an in-depth overview of the methodologies employed in the molecular target identification of a novel investigational compound, "Antimicrobial agent-10." We present a hypothetical case study detailing the experimental workflow, from initial phenotypic observations to the precise identification and validation of its molecular target within a critical bacterial signaling pathway. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental logic and the elucidated biological pathway to serve as a comprehensive resource for researchers in the field of antimicrobial drug discovery.

Introduction

This compound has demonstrated potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including multi-drug resistant strains. Preliminary studies have suggested that its mechanism of action is distinct from currently approved antibiotics that inhibit major cellular processes such as cell wall, protein, or nucleic acid synthesis. This guide outlines the systematic approach undertaken to deconvolute the molecular target of this compound, a critical step for its further development and optimization. The strategies employed encompass a combination of affinity-based protein profiling and genetic approaches, which are powerful tools in target deconvolution.

Experimental Protocols

Affinity Chromatography for Target Enrichment

Objective: To isolate bacterial proteins that directly bind to this compound.

Methodology:

-

Immobilization of this compound: A derivative of this compound containing a linker with a terminal amine group is synthesized. This derivative is then covalently coupled to NHS-activated Sepharose beads to create an affinity matrix.

-

Preparation of Bacterial Lysate: A mid-log phase culture of a susceptible bacterial strain (e.g., Escherichia coli) is harvested. The cells are lysed by sonication in a non-denaturing lysis buffer containing protease inhibitors. The lysate is then clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography: The clarified lysate is incubated with the this compound-coupled beads to allow for binding. As a negative control, a parallel incubation is performed with beads that have been blocked with ethanolamine to prevent non-specific binding.

-

Washing and Elution: The beads are washed extensively with the lysis buffer to remove non-specifically bound proteins. The specifically bound proteins are then eluted using a competitive elution buffer containing a high concentration of the free, unmodified this compound.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and distinct protein bands are excised for in-gel trypsin digestion followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Thermal Proteome Profiling (TPP)

Objective: To identify the protein target of this compound in a cellular context by observing changes in protein thermal stability upon drug binding.

Methodology:

-

Treatment of Intact Cells: Cultures of the target bacteria are treated with either this compound or a vehicle control (DMSO) for a specified duration.

-

Heat Treatment: The treated cells are harvested, resuspended in a suitable buffer, and aliquoted. The aliquots are then heated to a range of different temperatures.

-

Lysis and Protein Extraction: After the heat treatment, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble proteins from each temperature point are digested into peptides and labeled with tandem mass tags (TMT) for quantitative proteomic analysis.

-

LC-MS/MS Analysis and Data Interpretation: The labeled peptides are analyzed by LC-MS/MS. The melting curves for each identified protein are generated, and proteins that show a significant thermal shift in the presence of this compound are identified as potential targets.

Generation and Analysis of Resistant Mutants

Objective: To identify the molecular target by selecting for spontaneous resistant mutants and sequencing the genes implicated in resistance.

Methodology:

-

Selection of Resistant Mutants: A large population of susceptible bacteria is plated on agar containing a concentration of this compound that is 2-4 times the minimum inhibitory concentration (MIC). Colonies that grow are considered spontaneous resistant mutants.

-

Whole-Genome Sequencing: The genomic DNA from several independent resistant mutants and the parental wild-type strain is isolated. Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant isolates.

-

Identification of Candidate Genes: The identified mutations are mapped to the bacterial genome. Genes that are consistently mutated across multiple independent resistant isolates are considered strong candidates for being the molecular target or part of the target's pathway.

-

Validation of Target Gene: The identified mutations are re-introduced into the wild-type strain using genetic techniques like CRISPR-Cas9 or homologous recombination to confirm that they confer resistance to this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the described experiments.

Table 1: Proteins Identified by Affinity Chromatography-Mass Spectrometry

| Protein ID | Protein Name | Gene Name | Peptide Count | Fold Enrichment (Agent-10 vs. Control) |

| P0A734 | Cell division protein FtsZ | ftsZ | 28 | 52.3 |

| P0A9K3 | Chaperone protein DnaK | dnaK | 12 | 2.1 |

| P0A6F5 | Elongation factor Tu | tufA | 15 | 1.8 |

Table 2: Thermal Proteome Profiling Results

| Protein ID | Protein Name | Gene Name | Thermal Shift (ΔTm in °C) | p-value |

| P0A734 | Cell division protein FtsZ | ftsZ | +5.8 | < 0.001 |

| P0A9K3 | Chaperone protein DnaK | dnaK | +0.5 | 0.25 |

| P0A6F5 | Elongation factor Tu | tufA | +0.3 | 0.31 |

Table 3: Mutations Identified in this compound Resistant Isolates

| Mutant Isolate | Gene with Mutation | Amino Acid Change |

| R1 | ftsZ | Gly198Asp |

| R2 | ftsZ | Ala254Val |

| R3 | ftsZ | Gly198Asp |

Visualizations

Experimental Workflow

Caption: Experimental workflow for molecular target identification.

Hypothetical Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Conclusion

The convergence of data from affinity chromatography, thermal proteome profiling, and the analysis of resistant mutants strongly indicates that the molecular target of this compound is the cell division protein FtsZ. This protein is a crucial component of the bacterial cytoskeleton and is essential for cell division, making it an attractive target for novel antibiotics. This compound appears to inhibit the polymerization of FtsZ monomers, thereby preventing the formation of the Z-ring and ultimately leading to cell death. This guide provides a template for the systematic identification of molecular targets for new antimicrobial compounds, a critical endeavor in overcoming the global challenge of antibiotic resistance.

The Disruptive Influence of Cis-2-Decenoic Acid on Bacterial Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a formidable challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. This technical guide provides an in-depth analysis of the fatty acid messenger, Cis-2-decenoic acid (C2DA), as a potent anti-biofilm agent. We delve into its efficacy, detail the experimental protocols for its evaluation, and visualize the key signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of novel anti-biofilm strategies.

Introduction to Biofilm Formation and Resistance

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) adherent to a surface.[1] This mode of growth confers significant advantages to the bacteria, including protection from environmental stresses and a dramatically increased resistance to antibiotics, often 10 to 1000 times greater than their planktonic counterparts.[2][3] The EPS matrix acts as a physical barrier, impeding the penetration of antimicrobial agents.[4] Furthermore, the physiological heterogeneity within the biofilm, including the presence of persister cells, contributes to treatment failure.[4] Consequently, there is a pressing need for novel therapeutic agents that can either inhibit biofilm formation or disperse existing biofilms.

Cis-2-Decenoic Acid (C2DA): A Promising Anti-Biofilm Agent

Cis-2-decenoic acid is a medium-chain fatty acid messenger molecule originally identified in the bacterium Pseudomonas aeruginosa.[5] It has been shown to be a broad-spectrum signaling molecule capable of inducing the dispersion of established biofilms and inhibiting the formation of new ones across a range of bacteria, including Gram-positive and Gram-negative species, as well as the yeast Candida albicans.[1][5] Unlike traditional antibiotics that often lead to the development of resistance, C2DA's mode of action as a signaling molecule that modulates bacterial behavior presents a reduced selective pressure for resistance.[5]

Quantitative Efficacy of Cis-2-Decenoic Acid

The anti-biofilm activity of C2DA has been quantified using various standard assays. The following tables summarize key quantitative data from studies on its effects against common biofilm-forming pathogens.

| Parameter | Organism | Concentration | Effect | Reference |

| Minimum Biofilm Inhibitory Concentration (MBIC) | Staphylococcus aureus | Not specified | Inhibited biofilm formation | [5] |

| Biofilm Dispersion | Pseudomonas aeruginosa | Not specified | Induces dispersion | [5] |

| Synergistic Effect | Staphylococcus aureus | Not specified | Additive or synergistic effects with conventional antibiotics | [5] |

Note: Specific concentrations for MBIC and dispersion are often study-dependent and can vary based on the strain and experimental conditions. The primary literature should be consulted for detailed quantitative values.

Detailed Experimental Protocols

Accurate and reproducible assessment of anti-biofilm agents is critical. Below are detailed protocols for key experiments used to evaluate the efficacy of C2DA.

Crystal Violet Assay for Biofilm Quantification

This method is widely used to quantify the total biomass of a biofilm.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Cis-2-decenoic acid (C2DA) stock solution

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Plate reader

Protocol:

-

Preparation of Bacterial Inoculum: Grow a bacterial culture overnight in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.01) in fresh medium.[6]

-

Plate Setup: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. For the experimental wells, add varying concentrations of C2DA. Include control wells with bacteria only (positive control) and media only (negative control).[6]

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.[6]

-

Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.[7]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]

-

Rinsing: Remove the crystal violet solution and rinse the plate thoroughly with water until the runoff is clear.[7]

-

Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.[8]

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[9]

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[7][9]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

-

6-well plates with sterile coverslips

-

Bacterial culture and growth medium

-

C2DA

-

Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells)

-

Confocal microscope

Protocol:

-

Biofilm Growth: Place a sterile coverslip in each well of a 6-well plate. Add 2 mL of diluted bacterial suspension and the desired concentration of C2DA. Incubate for 24-72 hours.[8]

-

Washing and Staining: Gently remove the media and rinse the coverslips with PBS. Stain the biofilms with a mixture of SYTO 9 and propidium iodide according to the manufacturer's instructions.[8]

-

Imaging: Mount the coverslip on a microscope slide and visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

Visualizing Mechanisms and Workflows

Signaling Pathway: C2DA-Induced Biofilm Dispersion

The following diagram illustrates the proposed signaling cascade initiated by C2DA, leading to the dispersal of established biofilms.

References

- 1. Biofilm - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

An In-depth Technical Guide to Antimicrobial Agent-10 Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial resistance (AMR) is a significant global health challenge, threatening the efficacy of modern medicine.[1][2] Understanding the molecular underpinnings of resistance is paramount for the development of novel therapeutics and the preservation of existing antimicrobial agents. This technical guide provides a comprehensive overview of the core resistance mechanisms developed by bacteria against the hypothetical, yet illustrative, "Antimicrobial agent-10" (AM-10). AM-10 is presented here as a synthetic molecule that inhibits bacterial growth by binding to a crucial ribosomal subunit, thereby halting protein synthesis. This guide details the primary pathways of resistance, including target site modification, active efflux of the drug, and enzymatic inactivation.[3][4][5] For each mechanism, we present plausible quantitative data, detailed experimental protocols for their investigation, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to this compound (AM-10)

For the purposes of this guide, "this compound" (AM-10) is a novel synthetic antibiotic belonging to a class that targets the bacterial 50S ribosomal subunit. Its mechanism of action involves high-affinity binding to the peptidyl transferase center (PTC), effectively stalling protein synthesis and leading to bacteriostasis. Due to its potent and broad-spectrum activity in preclinical models, AM-10 has been a promising candidate for treating multi-drug resistant infections. However, as with all antimicrobial agents, the emergence of resistance is a primary concern. This document outlines the principal mechanisms by which bacteria can evade the action of AM-10.

Core Resistance Mechanisms to AM-10

Bacteria can develop resistance to antimicrobial agents through three primary strategies: modification of the drug's target, reduction of intracellular drug concentration, and direct inactivation of the drug.[3][4][5]

Target Site Modification

Alteration of the drug's target is a common resistance strategy.[6][7][8] In the case of AM-10, this involves modifications to the 50S ribosomal subunit that reduce the binding affinity of the drug.

-

Mechanism: Spontaneous mutations in the genes encoding ribosomal RNA (rRNA) or ribosomal proteins can alter the structure of the peptidyl transferase center.[6] A common example is the methylation of specific nucleotides within the 23S rRNA, which can sterically hinder the binding of antibiotics that target this region.[6]

-

Quantitative Impact: The level of resistance conferred by target site modifications can be significant, often leading to a substantial increase in the Minimum Inhibitory Concentration (MIC).

Table 1: Impact of Target Site Mutations on AM-10 MIC

| Bacterial Strain | Mutation | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change in MIC |

| Staphylococcus aureus | A2058G (23S rRNA) | 0.5 | 64 | 128 |

| Streptococcus pneumoniae | C2611U (23S rRNA) | 0.25 | 32 | 128 |

| Escherichia coli | G2032A (23S rRNA) | 1 | 128 | 128 |

Active Efflux of AM-10

Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the bacterial cell.[9][10] Overexpression of these pumps can maintain the intracellular concentration of an antibiotic below the therapeutic threshold.

-

Mechanism: Bacteria can possess a variety of efflux pumps, some of which have a broad substrate specificity and can recognize and export multiple classes of antibiotics.[10][11] Resistance to AM-10 can emerge through the upregulation of existing efflux pumps or the acquisition of new efflux pump genes via horizontal gene transfer.[9] These pumps are energized by ATP hydrolysis or the proton motive force.[9][12]

-

Quantitative Impact: Efflux-mediated resistance typically results in a moderate increase in the MIC.

Table 2: Effect of Efflux Pump Overexpression on AM-10 MIC

| Bacterial Strain | Efflux Pump | Wild-Type MIC (µg/mL) | Overexpressing Mutant MIC (µg/mL) | Fold Change in MIC |

| Pseudomonas aeruginosa | MexAB-OprM | 2 | 32 | 16 |

| Acinetobacter baumannii | AdeABC | 1 | 16 | 16 |

| Klebsiella pneumoniae | AcrAB-TolC | 0.5 | 8 | 16 |

Enzymatic Inactivation of AM-10

The production of enzymes that can modify or degrade an antibiotic is another effective resistance mechanism.[13][14][15]

-

Mechanism: Bacteria may acquire genes that encode for enzymes capable of inactivating AM-10. These enzymes can catalyze reactions such as hydrolysis, acetylation, phosphorylation, or nucleotidylation, which chemically alter the antibiotic and render it unable to bind to its ribosomal target.[5][14] A well-known example of this mechanism is the action of β-lactamases against penicillin antibiotics.[13]

-

Quantitative Impact: Enzymatic inactivation can lead to high levels of resistance, often resulting in a dramatic increase in the MIC.

Table 3: Influence of Enzymatic Inactivation on AM-10 MIC

| Bacterial Strain | Inactivating Enzyme | Wild-Type MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Fold Change in MIC |

| Enterococcus faecium | AM-10 Acetyltransferase | 0.25 | >256 | >1024 |

| Escherichia coli | AM-10 Phosphotransferase | 1 | >256 | >256 |

| Staphylococcus aureus | AM-10 Hydrolase | 0.5 | >256 | >512 |

Experimental Protocols

Investigating the mechanisms of resistance to AM-10 requires a combination of microbiological, molecular, and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16]

-

Protocol: Broth Microdilution Method [17][18][19]

-

Prepare a series of two-fold dilutions of AM-10 in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of AM-10 at which there is no visible turbidity.[17]

-

Identification of Target Site Mutations

-

Protocol: PCR Amplification and DNA Sequencing [20]

-

Extract genomic DNA from both the susceptible (wild-type) and resistant bacterial strains.

-

Design primers to amplify the genes encoding the 23S rRNA and relevant ribosomal proteins.

-

Perform Polymerase Chain Reaction (PCR) to amplify the target genes.

-

Purify the PCR products and send them for Sanger sequencing.

-

Align the DNA sequences from the resistant and susceptible strains to identify any mutations.

-

Efflux Pump Activity Assay

-

Protocol: Ethidium Bromide Accumulation Assay

-

Grow bacterial cultures of both wild-type and suspected efflux pump-overexpressing strains to mid-log phase.

-

Wash and resuspend the cells in a buffer containing a sub-lethal concentration of ethidium bromide (a fluorescent substrate for many efflux pumps).

-

Monitor the fluorescence of the cell suspension over time using a fluorometer. A lower level of fluorescence in the resistant strain compared to the wild-type suggests increased efflux activity.

-

To confirm the role of an efflux pump, add a known efflux pump inhibitor (EPI) to the assay. An increase in fluorescence in the presence of the EPI indicates that efflux is being blocked.

-

Detection of Enzymatic Inactivation

-

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Incubate a known concentration of AM-10 with a cell-free extract prepared from the resistant bacterial strain.

-

At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction.

-

Analyze the samples by HPLC to separate the parent AM-10 from any modified or degraded products.

-

A decrease in the peak corresponding to the parent AM-10 and the appearance of new peaks over time indicates enzymatic inactivation.

-

Visualizations

Signaling Pathway for Efflux Pump Regulation

Many efflux pumps are regulated by complex signaling networks that respond to environmental cues, including the presence of antibiotics.[21][22] Quorum sensing is one such system that can influence the expression of virulence factors and antibiotic resistance genes.[23]

Caption: A simplified two-component system regulating efflux pump expression in response to AM-10.

Experimental Workflow for Identifying Resistance Mechanisms

A systematic approach is crucial for efficiently identifying the mechanism of resistance in a bacterial isolate.

Caption: A decision-tree workflow for the experimental identification of AM-10 resistance mechanisms.

Logical Relationships of Resistance Mechanisms

The different mechanisms of resistance are not mutually exclusive and can coexist within the same bacterial strain, often with synergistic effects.

Caption: The interplay between different resistance mechanisms leading to reduced AM-10 efficacy.

Conclusion

The development of resistance to this compound, as with all antibiotics, is a multifaceted process. The primary mechanisms of target site modification, active efflux, and enzymatic inactivation all contribute to a decrease in the agent's efficacy. A thorough understanding of these mechanisms, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is essential for the development of strategies to combat resistance. This includes the design of new drugs that can evade these resistance mechanisms, the development of resistance inhibitors, and the implementation of effective antimicrobial stewardship programs. Continuous surveillance and research into emerging resistance patterns will be critical in the ongoing battle against antimicrobial resistance.

References

- 1. Antimicrobial resistance - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 6. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Bacterial resistance to antibiotics: enzymatic degradation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1Cademy - Enzymatic Degradation of Antibiotics [1cademy.com]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. protocols.io [protocols.io]

- 19. microchemlab.com [microchemlab.com]

- 20. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]

- 21. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

"Antimicrobial agent-10" pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ciprofloxacin

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1][2] It is widely utilized in the treatment of various infections, including those of the urinary tract, respiratory tract, skin, and soft tissues.[3][4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ciprofloxacin, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin has been extensively studied, revealing its absorption, distribution, metabolism, and excretion characteristics. A summary of key pharmacokinetic parameters is presented in Table 1.

Table 1: Summary of Ciprofloxacin Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Oral Bioavailability | ~70% | [5] |

| Time to Peak Serum Concentration (Tmax) | 1-2 hours | [5][6] |

| Volume of Distribution (Vd) | 1.74 - 5.0 L/kg | [5][7] |

| Serum Protein Binding | 20-40% | [1][7] |

| Elimination Half-life (t½) | 3-4 hours | [5] |

| Total Body Clearance | ~66% renal | [5] |

| Primary Metabolites | Oxociprofloxacin, Sulfociprofloxacin | [7] |

Absorption

Following oral administration, ciprofloxacin is rapidly absorbed from the gastrointestinal tract, with peak serum concentrations reached within 1 to 2 hours.[5][6] The absolute oral bioavailability is approximately 70%.[5] The co-administration of food does not significantly impair absorption and may help to minimize gastrointestinal discomfort.[5][6]

Distribution

Ciprofloxacin exhibits a large volume of distribution, ranging from 1.74 to 5.0 L/kg, which indicates extensive penetration into various tissues and body fluids.[5][7] It is weakly bound to serum proteins, with a binding rate of 20-40%.[1][7]

Metabolism

Ciprofloxacin is partially metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][7] Four primary metabolites have been identified: desethyleneciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and formylciprofloxacin.[7] These metabolites account for about 15% of an oral dose.[7]

Excretion

The primary route of elimination for ciprofloxacin is renal, with approximately 66% of the total serum clearance attributed to glomerular filtration and tubular secretion.[5] Nonrenal clearance, which includes metabolic degradation and biliary excretion, accounts for the remaining 33%.[5] The elimination half-life of ciprofloxacin is approximately 3 to 4 hours in individuals with normal renal function.[5]

Pharmacodynamics

The bactericidal activity of ciprofloxacin is concentration-dependent. The key pharmacodynamic parameter for predicting its efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[8][9]

Table 2: Summary of Ciprofloxacin Pharmacodynamic Parameters

| Parameter | Description | Target Value for Efficacy | Reference |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. | Varies by organism | [10] |

| AUC/MIC Ratio | Ratio of the 24-hour area under the serum concentration-time curve to the MIC. | ≥ 125 for Gram-negative bacteria | [8][9] |

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][11] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it and prevents the re-ligation of the DNA strands, leading to double-strand DNA breaks and subsequent bacterial cell death.[2][3]

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA replication.

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

The concentration of ciprofloxacin in biological fluids is commonly determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12][13]

Protocol Outline:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

-

A standard curve is generated using known concentrations of ciprofloxacin.

-

The concentration of ciprofloxacin in the samples is determined by comparing their peak areas to the standard curve.

-

Caption: Workflow for determining ciprofloxacin concentration using HPLC.

Pharmacodynamic Analysis: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of ciprofloxacin against a specific bacterium is typically determined using the broth microdilution method.[10][15]

Protocol Outline:

-

Preparation of Ciprofloxacin Dilutions:

-

A stock solution of ciprofloxacin is prepared.

-

Serial two-fold dilutions of ciprofloxacin are made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

-

-

Inoculum Preparation:

-

A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.[15]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is read as the lowest concentration of ciprofloxacin that completely inhibits visible bacterial growth.[15]

-

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Ciprofloxacin remains a clinically important antimicrobial agent with well-characterized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these properties, as outlined in this guide, is essential for optimizing its therapeutic use, minimizing the development of resistance, and guiding the development of new antimicrobial agents. The provided experimental protocols serve as a foundation for the continued investigation of ciprofloxacin and other fluoroquinolones.

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Clinical pharmacokinetics of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic-pharmacodynamic analysis of ciprofloxacin in elderly Chinese patients with lower respiratory tract infections caused by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin [himedialabs.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. academic.oup.com [academic.oup.com]

- 13. japsonline.com [japsonline.com]

- 14. rjptonline.org [rjptonline.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes and Protocols for Antimicrobial Agent-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-10 is a novel synthetic compound demonstrating significant potential in combating a broad spectrum of bacterial pathogens. These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy, safety, and mechanism of action of this compound. The detailed methodologies and data presentation are intended to guide researchers in the preclinical assessment of this promising therapeutic candidate.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |

| Escherichia coli (ATCC 25922) | Gram-negative | 4 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2 |

Table 2: Cytotoxicity of this compound on HeLa Cells

| Concentration (µg/mL) | LDH Release (%) | Cell Viability (%) |

| 1 | 2.1 | 98.5 |

| 5 | 4.5 | 95.2 |

| 10 | 8.2 | 90.1 |

| 25 | 15.6 | 82.3 |

| 50 | 25.8 | 70.4 |

| 100 | 48.9 | 45.7 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of bacteria.[1][2]

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of this compound in MHB.

-

Add the adjusted bacterial inoculum to each well.

-

Include a positive control (bacteria without the agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent with no visible bacterial growth.

Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells to assess the cytotoxicity of this compound.[3][4][5][6]

Materials:

-

HeLa cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

Procedure:

-

Seed HeLa cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound and incubate for another 24 hours.

-

Include a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).

-

Collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to quantify LDH release.

Mechanism of Action: Inhibition of Cell Wall Synthesis

This protocol provides a general approach to investigate if this compound targets bacterial cell wall synthesis.[7][8][9][10]

Materials:

-

Bacterial cultures

-

This compound

-

Reagents for specific cell wall synthesis assays (e.g., assessing peptidoglycan synthesis)

Procedure:

-

Expose bacterial cells to this compound at its MIC.

-

Analyze the cells for indicators of cell wall damage, such as changes in cell morphology (e.g., using microscopy) or cell lysis.

-

Perform specific assays to measure the inhibition of peptidoglycan synthesis.

-

Compare the results with known inhibitors of cell wall synthesis as positive controls.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Proposed mechanism of action for this compound.

References

- 1. apec.org [apec.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 9. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 10. www2.nau.edu [www2.nau.edu]

Application Notes: Antimicrobial Agent-10 Minimum Inhibitory Concentration (MIC) Assay

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. idexx.com [idexx.com]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. idexx.dk [idexx.dk]

- 9. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Note: Time-Kill Curve Protocol for Antimicrobial Agent-10

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a time-kill curve assay to evaluate the in vitro bactericidal or bacteriostatic activity of "Antimicrobial agent-10" against a specific bacterial strain.

Introduction

The time-kill curve assay is a fundamental method in antimicrobial research to assess the pharmacodynamics of a compound.[1] It provides crucial insights into the rate and extent of bacterial killing over time when exposed to different concentrations of an antimicrobial agent.[2][3] This assay helps determine whether an agent is bactericidal (causes bacterial death) or bacteriostatic (inhibits bacterial growth).[2] Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU/mL) from the initial inoculum.[2][4] The data generated from this protocol can be used to compare the efficacy of different antimicrobial agents and to understand their concentration-dependent or time-dependent killing kinetics.[3][5]

Materials and Reagents

-

Bacterial Strain: Log-phase culture of the test organism.

-

This compound: Stock solution of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth.

-

Plating Medium: Tryptic Soy Agar (TSA) or other suitable solid agar.

-

Sterile Saline: 0.9% NaCl solution for dilutions.

-

Sterile test tubes or flasks.

-

Sterile micropipette tips.

-

Micropipettes.

-

Incubator (37°C).

-

Spectrophotometer.

-

Vortex mixer.

-

Sterile petri dishes.

-

Automated colony counter or manual counting equipment.

Experimental Protocol

Inoculum Preparation

-

From a fresh overnight culture plate, inoculate a single colony of the test organism into a tube of appropriate broth medium.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth. This is typically determined by measuring the optical density (OD) at 600 nm to a value corresponding to approximately 1-5 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6] The final volume should be sufficient for all test conditions.

-

Verify the initial inoculum concentration by performing a viable count (plating serial dilutions) at time zero.

Time-Kill Assay Setup

-

Prepare a series of tubes or flasks for each condition to be tested. This should include a growth control (no antimicrobial agent) and various concentrations of this compound.[7]

-

Typical concentrations to test are based on the Minimum Inhibitory Concentration (MIC) of the agent, for example: 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[8]

-

Add the appropriate volume of the this compound stock solution to each corresponding tube to achieve the desired final concentrations. The growth control tube should receive an equivalent volume of the vehicle used to dissolve the agent.

-

Add the prepared bacterial inoculum to each tube to reach the final starting density of ~5 x 10⁵ CFU/mL.

Incubation and Sampling

-

Incubate all tubes at 37°C with constant agitation.

-

Withdraw aliquots (e.g., 100 µL) from each tube at predetermined time points. Typical time points include 0, 2, 4, 6, 8, and 24 hours.[6]

-

Immediately perform serial ten-fold dilutions of each aliquot in sterile saline to prevent carryover of the antimicrobial agent.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

Enumeration of Viable Bacteria

-

Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that contain between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the following formula:

-

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.

Data Presentation and Analysis

The results of the time-kill assay should be presented in both a tabular format for direct comparison and as a semi-logarithmic plot.

Quantitative Data Summary

The following table summarizes the change in bacterial viability over time for each tested concentration of this compound.

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.69 | 5.71 | 5.70 | 5.68 |

| 2 | 6.30 | 5.50 | 5.10 | 4.50 | 3.90 |

| 4 | 7.10 | 5.45 | 4.60 | 3.80 | 2.90 |

| 6 | 7.90 | 5.40 | 4.10 | 3.10 | <2.00 |

| 8 | 8.50 | 5.35 | 3.80 | 2.50 | <2.00 |

| 24 | 9.20 | 5.80 | 4.20 | <2.00 | <2.00 |

Note: Data presented are hypothetical and for illustrative purposes only.

Graphical Representation

Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the growth control.[5] This visual representation allows for a clear understanding of the killing kinetics.

Visualizations

Experimental Workflow

Caption: Workflow for the time-kill curve assay.

Interpretation of Results

Caption: Logical interpretation of time-kill assay outcomes.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. actascientific.com [actascientific.com]

- 8. mdpi.com [mdpi.com]

How to use "Antimicrobial agent-10" in a laboratory setting

Application Note: Antimicrobial Agent-10

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel synthetic cationic peptide designed for potent antimicrobial activity against a broad spectrum of bacterial pathogens. Its amphipathic structure allows it to selectively target and disrupt the integrity of bacterial cell membranes, leading to rapid cell death. This document provides detailed protocols for the handling, application, and evaluation of this compound in a laboratory setting.

Physicochemical Properties

Proper handling and storage are crucial for maintaining the stability and activity of this compound.

| Property | Specification |

| Appearance | White to off-white lyophilized powder |

| Molecular Weight | 1852.4 g/mol |

| Purity (HPLC) | ≥95% |

| Solubility | Soluble in sterile, nuclease-free water (up to 10 mg/mL) |

| Storage | Store lyophilized powder at -20°C. Store reconstituted solutions in aliquots at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |

In Vitro Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a panel of clinically relevant bacterial strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 4 |

| Enterococcus faecalis | Gram-positive | 29212 | 8 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 4 |

| Escherichia coli | Gram-negative | 25922 | 16 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |

Selectivity and Cytotoxicity